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Compound of Interest

Compound Name: 2-Propylcyclohexanone

Cat. No.: B1346617

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and historical context of 2-
propylcyclohexanone, a substituted cyclic ketone of interest in organic synthesis. While a
singular "discovery" of this compound is not prominently documented in historical literature, its
existence is a direct result of the development of powerful synthetic methodologies for the
selective alkylation of ketones. This guide provides a historical overview of these methods,
detailed experimental protocols for the preparation of 2-propylcyclohexanone, and a
comprehensive summary of its physicochemical and spectroscopic data.

Historical Context: The Advent of Selective Ketone
Alkylation

The ability to introduce alkyl groups at specific positions on a carbon framework is a
cornerstone of modern organic synthesis. The preparation of 2-alkylated cyclohexanones, such
as 2-propylcyclohexanone, is intrinsically linked to the development of methods for the
selective formation of enolates or their equivalents. Two landmark approaches have become
central to this field: the Dieckmann condensation and the Stork enamine alkylation.

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, provides a
robust route to cyclic 3-keto esters. This reaction, once established, opened the door to the
synthesis of a wide array of 2-substituted cycloalkanones through subsequent alkylation and
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decarboxylation steps. This multistep sequence allows for the controlled introduction of an alkyl
group at the alpha-position of the cyclic ketone.

A significant advancement in the direct alkylation of ketones came with the development of the
Stork enamine alkylation in the mid-20th century. Gilbert Stork's pioneering work demonstrated
that enamines, formed from the reaction of a ketone with a secondary amine, could serve as
nucleophilic intermediates for alkylation under neutral conditions.[1] This method offered a
milder and often more selective alternative to the use of strong bases for generating enolates,
thereby avoiding issues such as polyalkylation and self-condensation. The development of the
Stork enamine synthesis provided a more direct and efficient pathway to compounds like 2-
propylcyclohexanone.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 2-propylcyclohexanone.

Table 1: Physicochemical Properties of 2-Propylcyclohexanone

Property Value Unit
Molecular Formula CoH160

Molecular Weight 140.22 g/mol
CAS Number 94-65-5

Boiling Point 198 °C
Melting Point (estimate) 32.57 °C
Density 0.91 g/cm3
Refractive Index 1.444

Flash Point 69.2 °C

Table 2: Spectroscopic Data of 2-Propylcyclohexanone
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Spectroscopy Data

o (ppm): 2.38-2.20 (m), 2.10-1.95 (m), 1.88-1.75
1H NMR (400 MHz, CDCIs) (m), 1.70-1.58 (m), 1.42-1.25 (m), 0.90 (t, J=7.2
Hz)

3 (ppm): 212.8, 50.1, 42.1, 34.9, 28.0, 25.4,
13C NMR (CDCls)

20.6,14.2
Infrared (IR, liquid film) v (cm~1); 2958, 2871, 1711 (C=0), 1458, 1378
Mass Spectrometry (MS) m/z: 140 (M+), 98, 83, 69, 55, 41

Experimental Protocols

Two primary and reliable methods for the synthesis of 2-propylcyclohexanone are detailed

below.

Method 1: Stork Enamine Alkylation of Cyclohexanone

This protocol involves a three-step sequence: enamine formation, alkylation, and hydrolysis.

Experimental Workflow: Stork Enamine Alkylation

Alkylation

Cyclohexanone p-TsOH, Toluene, Dean-Stark
>| 1-(Cyclohex-1-en-1-yl)pyrrolidine

(Enamine)

Pyrrolidine f \—ﬂ Iminium Salt Intermediate | Hydrolysis
1-lodopropane »
2-Propylcyclohexanone
(e.g., HCI)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-propylcyclohexanone via Stork enamine alkylation.
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Step 1: Formation of 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine)

» To a solution of cyclohexanone (1.0 eq) in toluene, add pyrrolidine (1.2 eq) and a catalytic
amount of p-toluenesulfonic acid.

o Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during
the reaction.

e Monitor the reaction by TLC or GC until the cyclohexanone is consumed.

e Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude
enamine.

Step 2: Alkylation of the Enamine
o Dissolve the crude enamine in a suitable solvent such as acetonitrile or THF.
e Add l-iodopropane (1.1 eq) to the solution.

 Stir the reaction mixture at room temperature or with gentle heating until the alkylation is
complete (monitor by TLC or GC).

Step 3: Hydrolysis of the Iminium Salt

» To the reaction mixture containing the intermediate iminium salt, add an aqueous acid
solution (e.g., 10% HCI).

 Stir the mixture vigorously at room temperature to facilitate hydrolysis.
o Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

» Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate.

« Filter and concentrate the solution under reduced pressure.

» Purify the crude product by fractional distillation to obtain 2-propylcyclohexanone.
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Method 2: Dieckmann Condensation and Subsequent
Alkylation

This method involves the synthesis of a cyclic 3-keto ester followed by alkylation and

decarboxylation.

Experimental Workflow: Dieckmann Condensation Route

Dieckmann

Diethyl Pimelate Condensation

Ethyl 2-oxocyclohexane- Deprotonation
carboxylate

Sodium Ethoxide Enolate of B-Keto Ester | Alkylation
-Sodium Ethoxide f Ethyl 1—propyl-bZ-oxlocyclohexane-\ ui":ﬂys‘fﬂi”
carboxylate
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2-Propylcyclohexanone

Aqueous Acid (e.g., H2SOa),
Heat

Click to download full resolution via product page
Caption: Workflow for the synthesis of 2-propylcyclohexanone via Dieckmann condensation.
Step 1: Dieckmann Condensation of Diethyl Pimelate

e To a suspension of sodium ethoxide (1.1 eq) in a dry, inert solvent such as toluene, add
diethyl pimelate (1.0 eq) dropwise at a temperature that maintains a gentle reflux.

 After the addition is complete, continue to heat the mixture at reflux until the reaction is
complete (monitor by TLC or GC).

e Cool the reaction mixture and carefully add aqueous acid to neutralize the base.
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o Separate the organic layer, wash with water and brine, and dry over anhydrous sodium
sulfate.

» Remove the solvent under reduced pressure and purify the resulting ethyl 2-
oxocyclohexanecarboxylate by vacuum distillation.

Step 2: Alkylation of Ethyl 2-oxocyclohexanecarboxylate
Prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol.
To this solution, add the purified ethyl 2-oxocyclohexanecarboxylate (1.0 eq) dropwise.

After the addition is complete, add 1-iodopropane (1.0 eq) and heat the mixture at reflux until
the alkylation is complete.

Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the
residue between water and an organic solvent.

Separate the organic layer, wash, dry, and concentrate to yield the crude alkylated (3-keto
ester.

Step 3: Hydrolysis and Decarboxylation

To the crude alkylated 3-keto ester, add an aqueous solution of a strong acid (e.g., 20%
sulfuric acid).

Heat the mixture at reflux for several hours to effect both hydrolysis of the ester and
decarboxylation of the resulting 3-keto acid.

Cool the reaction mixture and extract with an organic solvent.

Wash the organic extract with water and a saturated sodium bicarbonate solution to remove
any remaining acid.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the final product, 2-propylcyclohexanone, by fractional distillation.
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Conclusion

While the precise moment of its first synthesis may be lost to the annals of chemical history, 2-
propylcyclohexanone stands as a testament to the power and elegance of synthetic organic
chemistry. The development of methodologies such as the Dieckmann condensation and the
Stork enamine alkylation has provided chemists with the tools to construct such molecules with
high efficiency and control. The detailed protocols and data presented in this guide offer a
comprehensive resource for researchers and professionals engaged in the synthesis and
application of substituted cyclohexanones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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